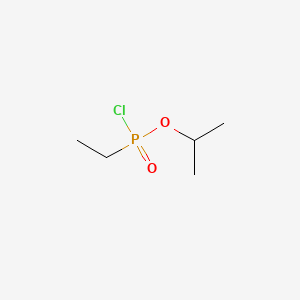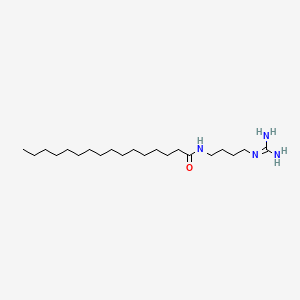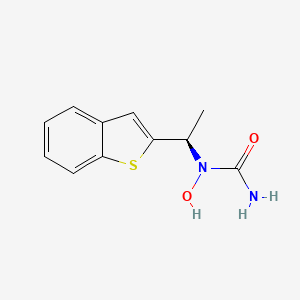
Zileuton, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zileuton, ®- is a pharmacologically active enantiomer of Zileuton, a leukotriene synthesis inhibitor used primarily in the treatment of asthma. It functions by inhibiting the enzyme 5-lipoxygenase, which is responsible for the formation of leukotrienes from arachidonic acid. Leukotrienes are inflammatory mediators that contribute to the symptoms of asthma, including bronchoconstriction, mucus secretion, and inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zileuton involves several steps, starting from readily available starting materials. One common synthetic route includes the reaction of a benzothiophene derivative with hydroxylamine to form the corresponding hydroxamic acid. This intermediate is then subjected to further reactions to yield Zileuton .
Industrial Production Methods
Industrial production of Zileuton typically involves optimizing the synthetic route for large-scale production. This includes the use of catalysts and specific reaction conditions to maximize yield and purity while minimizing the formation of by-products. The process is designed to be cost-effective and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
Zileuton undergoes various chemical reactions, including:
Oxidation: Zileuton can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in Zileuton.
Substitution: Substitution reactions can occur at specific positions on the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in the reactions of Zileuton include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of Zileuton include its oxidized metabolites, which are often studied for their pharmacological activity. These metabolites can have different biological effects compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Zileuton has a wide range of scientific research applications:
Wirkmechanismus
Zileuton exerts its effects by specifically inhibiting the enzyme 5-lipoxygenase. This inhibition prevents the conversion of arachidonic acid to leukotrienes, thereby reducing the production of these inflammatory mediators. The molecular targets of Zileuton include the active site of 5-lipoxygenase, where it binds and inhibits the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Montelukast: A leukotriene receptor antagonist that blocks the action of leukotrienes.
Zafirlukast: Another leukotriene receptor antagonist with similar effects to Montelukast.
Nordihydroguaiaretic Acid: A pan-lipoxygenase inhibitor that affects multiple lipoxygenase enzymes.
Uniqueness of Zileuton
Zileuton is unique in its mechanism of action as it directly inhibits the synthesis of leukotrienes by targeting 5-lipoxygenase. In contrast, Montelukast and Zafirlukast block the receptors for leukotrienes, preventing their action but not their synthesis. This makes Zileuton particularly effective in reducing the overall levels of leukotrienes in the body .
Eigenschaften
CAS-Nummer |
142606-21-1 |
|---|---|
Molekularformel |
C11H12N2O2S |
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
1-[(1R)-1-(1-benzothiophen-2-yl)ethyl]-1-hydroxyurea |
InChI |
InChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14)/t7-/m1/s1 |
InChI-Schlüssel |
MWLSOWXNZPKENC-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](C1=CC2=CC=CC=C2S1)N(C(=O)N)O |
Kanonische SMILES |
CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


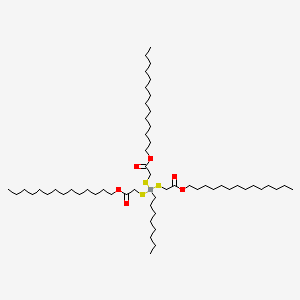
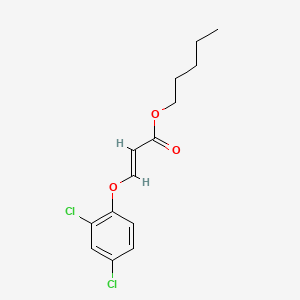
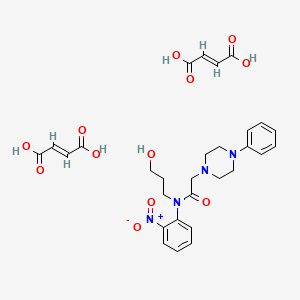
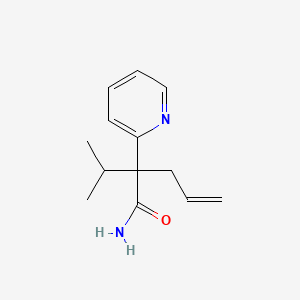
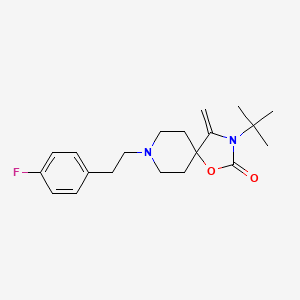
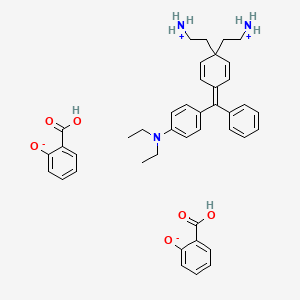

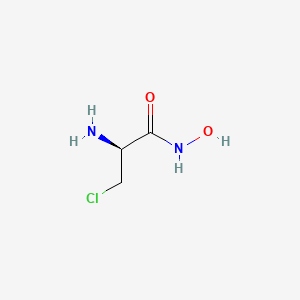
![(Z)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-(2-methoxyethyl)piperazine](/img/structure/B15183676.png)
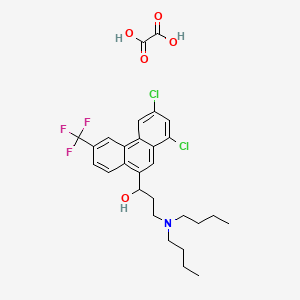
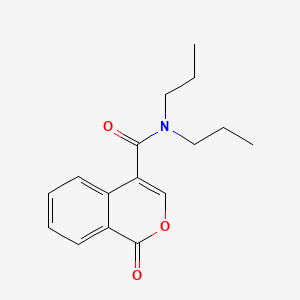
![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)
